(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

Catalog No.
S15125098
CAS No.
62088-35-1
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

CAS Number

62088-35-1

Product Name

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

IUPAC Name

(3S,6R)-3-ethyl-6-methylcyclohexene

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/t8-,9+/m0/s1

InChI Key

LWYLETZXGBWUPB-DTWKUNHWSA-N

Canonical SMILES

CCC1CCC(C=C1)C

Isomeric SMILES

CC[C@H]1CC[C@H](C=C1)C

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene is a cyclic organic compound characterized by its unique stereochemistry and molecular structure. With the molecular formula C9H16C_9H_{16}, it features a cyclohexene ring with an ethyl group at the 3-position and a methyl group at the 6-position. This compound is classified as an olefin due to the presence of a double bond in the cyclohexene structure, which contributes to its reactivity and potential applications in various

  • Hydrogenation: The double bond can be hydrogenated to form a saturated cyclohexane derivative.
  • Electrophilic Addition: The double bond can react with electrophiles, leading to various substitution products.
  • Polymerization: Under certain conditions, this compound may participate in polymerization reactions to form larger molecular structures.

These reactions are significant for synthesizing more complex molecules in organic chemistry and materials science.

Several methods can be employed to synthesize (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene:

  • Alkylation of Cyclohexene: Starting from cyclohexene, the ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
  • Cyclization Reactions: Using suitable precursors, cyclization reactions can yield the desired compound through controlled conditions that favor the formation of the cyclohexene ring.
  • Isomerization Techniques: Stereochemical control can be achieved through isomerization processes that selectively produce the (3S,6R) configuration.

These methods highlight the versatility of synthetic organic chemistry in producing specific stereoisomers.

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic compounds.
  • Material Science: Its olefinic nature allows for use in polymer production or as a monomer.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used for their aromatic properties.

The specific applications may depend on further research into its properties and behavior under various conditions.

Several compounds share structural similarities with (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Isopropyl-6-methylcyclohexeneC10H18C_{10}H_{18}Contains an isopropyl group instead of ethyl
2-Ethyl-5-methylcyclohexeneC10H18C_{10}H_{18}Different positioning of ethyl and methyl groups
4-MethylcyclohexeneC7H12C_7H_{12}Lacks ethyl group; simpler structure

Uniqueness of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

What sets (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene apart is its specific stereochemistry and the combination of functional groups that influence its reactivity and potential applications. Unlike other similar compounds that may lack certain substituents or exhibit different configurations, this compound's unique structure may lead to distinct chemical behaviors and interactions in synthetic and biological contexts.

XLogP3

3.7

Exact Mass

124.125200510 g/mol

Monoisotopic Mass

124.125200510 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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